![molecular formula C18H22N4O2S2 B14348003 N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide CAS No. 90475-30-2](/img/structure/B14348003.png)
N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide is a complex organic compound that features a pyridine ring and a sulfanyl group. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions. The presence of the pyridine ring and the sulfanyl group makes it a versatile ligand in the synthesis of metal-organic frameworks and other coordination compounds.
Preparation Methods
The synthesis of N1,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide typically involves the condensation of pyridine-2-carboxaldehyde with a diamine in the presence of a sulfanyl group donor. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks and coordination compounds
Biology: The compound is investigated for its potential as a chelating agent in biological systems. It can form stable complexes with metal ions, which may have implications in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metal ion-related disorders.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine ring and the sulfur atom of the sulfanyl group. This coordination forms stable complexes that can exhibit unique chemical and physical properties. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparison with Similar Compounds
N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide can be compared with other similar compounds, such as:
N,N’-Bis(2-pyridylmethyl)ethylenediamine: This compound also features a pyridine ring and a diamine backbone but lacks the sulfanyl group, making it less versatile in forming certain metal complexes.
N,N’-Bis(2-pyridyl)ethylenediamine: Similar to the previous compound but with a different substitution pattern on the pyridine ring, affecting its coordination behavior.
N,N’-Bis(2-pyridylmethyl)ethanediamide: This compound has a similar structure but with different functional groups, leading to variations in its chemical reactivity and applications.
Properties
CAS No. |
90475-30-2 |
|---|---|
Molecular Formula |
C18H22N4O2S2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N,N'-bis[2-(pyridin-2-ylmethylsulfanyl)ethyl]oxamide |
InChI |
InChI=1S/C18H22N4O2S2/c23-17(21-9-11-25-13-15-5-1-3-7-19-15)18(24)22-10-12-26-14-16-6-2-4-8-20-16/h1-8H,9-14H2,(H,21,23)(H,22,24) |
InChI Key |
SPCQPWSQAVBYDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSCCNC(=O)C(=O)NCCSCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


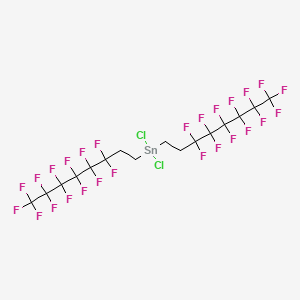
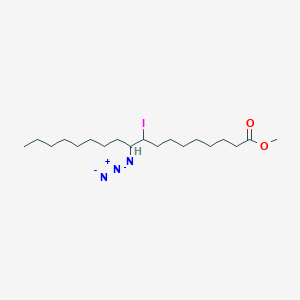
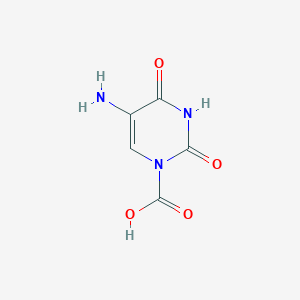


![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
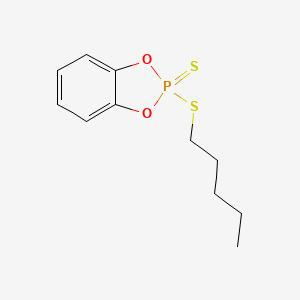
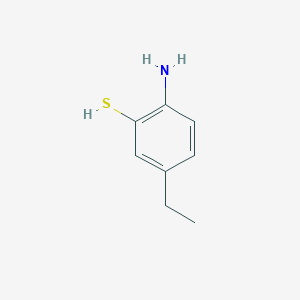
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)


![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
